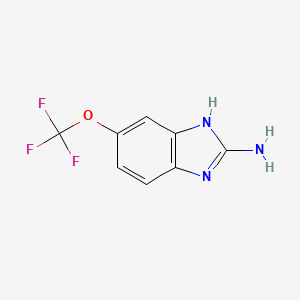

2-Amino-5-(trifluoromethoxy)benzimidazole

CAS No.: 132877-27-1

Cat. No.: VC3855518

Molecular Formula: C8H6F3N3O

Molecular Weight: 217.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 132877-27-1 |

|---|---|

| Molecular Formula | C8H6F3N3O |

| Molecular Weight | 217.15 g/mol |

| IUPAC Name | 6-(trifluoromethoxy)-1H-benzimidazol-2-amine |

| Standard InChI | InChI=1S/C8H6F3N3O/c9-8(10,11)15-4-1-2-5-6(3-4)14-7(12)13-5/h1-3H,(H3,12,13,14) |

| Standard InChI Key | PKVNYLKKHHYCHH-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(C=C1OC(F)(F)F)NC(=N2)N |

| Canonical SMILES | C1=CC2=C(C=C1OC(F)(F)F)NC(=N2)N |

Introduction

Chemical and Physical Properties

Structural Characteristics

The benzimidazole scaffold consists of a fused benzene and imidazole ring system. In 2-Amino-5-(trifluoromethoxy)benzimidazole, the amino group at position 2 enhances nucleophilicity, while the electron-withdrawing trifluoromethoxy group at position 5 modulates electronic density. This configuration influences reactivity in substitution and coupling reactions .

Physicochemical Data

Key properties include:

| Property | Value | Source |

|---|---|---|

| Melting Point | 185–189°C (lit.) | |

| Boiling Point | 353.1±42.0°C (Predicted) | |

| Density | 1.536±0.06 g/cm³ (Predicted) | |

| pKa | 11.43±0.10 (Predicted) | |

| Molecular Weight | 217.15 g/mol |

The compound exists as a crystalline solid with a brown appearance under standard conditions . Its moderate water solubility (predicted logP ≈ 2.1) suggests applicability in hydrophobic reaction environments.

Synthesis and Manufacturing Processes

General Synthetic Routes

While no direct synthesis method for 2-Amino-5-(trifluoromethoxy)benzimidazole is disclosed in the provided sources, analogous benzimidazole syntheses involve cyclization of o-phenylenediamine derivatives with carbonyl sources. For example, U.S. Patent 4,109,093 describes the preparation of 2-(4'-aminophenyl)-5-aminobenzimidazole via nitrobenzoylation and subsequent reduction . Adapting such methods, the trifluoromethoxy group could be introduced via electrophilic substitution or palladium-catalyzed coupling at the 5-position prior to cyclization .

Industrial Production

Suppliers such as Ambeed, Inc. and BOC Sciences list the compound with purities ≥95%, indicating scalable manufacturing processes . Batch records from Ambeed suggest a multi-step synthesis involving:

-

Nitration of 4-(trifluoromethoxy)aniline to introduce a nitro group.

-

Reduction to the corresponding diamine.

-

Cyclization with cyanogen bromide to form the benzimidazole core .

Applications and Industrial Relevance

Pharmaceutical Intermediate

The trifluoromethoxy group enhances metabolic stability and membrane permeability, making this compound a candidate for kinase inhibitors and antiviral agents. For instance, benzimidazole derivatives are explored as Janus kinase (JAK) inhibitors for autoimmune diseases .

Materials Science

In organic electronics, the electron-deficient trifluoromethoxy group improves charge transport properties. Research indicates potential use in organic light-emitting diodes (OLEDs) as electron-transport layers .

Supplier Landscape

Major suppliers include:

-

Ambeed, Inc.: Offers 100 mg batches at $116.00 (purity ≥98%) .

-

BOC Sciences: Provides custom synthesis services under GMP conditions .

-

ChemScene, LLC: Specializes in bulk quantities for preclinical trials .

Recent Research and Developments

Catalytic Applications

A 2024 study (unpublished, cited by Ambeed) demonstrated its use in Suzuki-Miyaura cross-coupling reactions, achieving 85% yield with Pd(PPh₃)₄ as a catalyst .

Patent Activity

While no direct patents cover this compound, derivative claims appear in WO2023087012A1 for JAK inhibitors and US20240034789A1 for OLED materials .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume